molecular formula C17H19N5O B5619393 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol

Cat. No.: B5619393
M. Wt: 309.4 g/mol
InChI Key: PLELWGSQKUKBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol is a heterocyclic compound that features both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol typically involves the condensation of a pyrimidine derivative with an imidazole precursor. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-ethylphenylimidazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine ring but lacks the imidazole moiety.

    4-Ethylphenylimidazole: Contains the imidazole ring but lacks the pyrimidine moiety.

    2-Aminoimidazole: Similar imidazole structure but different substituents.

Uniqueness

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol is unique due to the combination of both pyrimidine and imidazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-ethylphenyl)imidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-4-13-5-7-14(8-6-13)22-15(23)10-18-17(22)21-16-19-11(2)9-12(3)20-16/h5-10,23H,4H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELWGSQKUKBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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